molecular formula C17H19N5O B10897336 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10897336
M. Wt: 309.4 g/mol
InChI Key: FEMYSZSWYXIMJN-UHFFFAOYSA-N
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Description

N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with benzyl and methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5O/c1-12-16(18-17(23)15-9-10-21(3)20-15)13(2)22(19-12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,18,23)

InChI Key

FEMYSZSWYXIMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and methyl groups at the desired positions.

    Amidation: The final step involves the reaction of the substituted pyrazole with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: A structurally similar compound with a different substitution pattern.

    1-Methyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: Another related compound with variations in the substituents.

Uniqueness

N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzyl and methyl groups on the pyrazole rings, which imparts distinct chemical and biological properties

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